Propan-2-yl (4-methoxyphenoxy)acetate
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Overview
Description
Propan-2-yl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetate group through an isopropyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4-methoxyphenoxy)acetate typically involves the esterification of 4-methoxyphenoxyacetic acid with isopropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-methoxyphenoxyacetic acid or 4-methoxyphenoxyacetaldehyde.
Reduction: 4-methoxyphenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of propan-2-yl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester linkage play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes involved in metabolic pathways or by interacting with cellular receptors to trigger specific biological responses .
Comparison with Similar Compounds
Propan-2-yl (4-methoxyphenoxy)acetate can be compared with other phenoxy esters, such as:
Propan-2-yl (4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Propan-2-yl (4-chlorophenoxy)acetate: Contains a chlorine atom, which can significantly alter its chemical properties and applications.
Propan-2-yl (4-nitrophenoxy)acetate: The presence of a nitro group can enhance its reactivity in certain chemical reactions and its potential biological effects.
Properties
CAS No. |
91555-20-3 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
propan-2-yl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-9(2)16-12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
LYUXZNJHZBVHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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